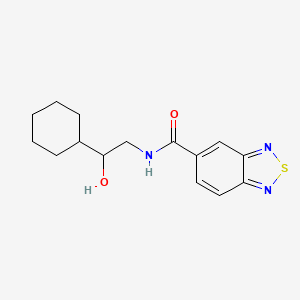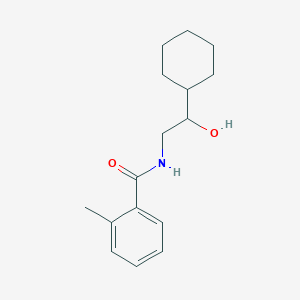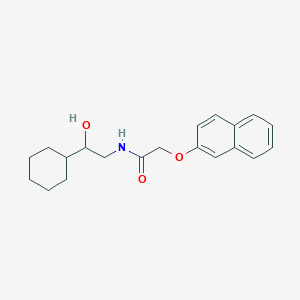
N-(2-cyclohexyl-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclohexyl-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide (CHHBC), also known as BCD-5, is a novel synthetic molecule with potential applications in both scientific research and medical treatments. CHHBC is a member of the benzothiadiazole family, a group of compounds that are known for their anti-inflammatory, anti-oxidative, and anti-tumor activities. CHHBC has a unique structure that allows for a variety of applications in both scientific research and medical treatments.
Aplicaciones Científicas De Investigación
CHHBC has a wide range of applications in scientific research. It has been used as a tool to study the structure and function of proteins, as a reagent in organic synthesis, and as a fluorescent probe for studying the structure of biological systems. Additionally, CHHBC has been used as a substrate for enzyme-catalyzed reactions, and it has been used to study the effects of oxidative stress on cells.
Mecanismo De Acción
CHHBC is known to act as an anti-inflammatory and anti-oxidative agent. Its mechanism of action is thought to involve the inhibition of the production of pro-inflammatory mediators, such as nitric oxide, prostaglandins, and cytokines. Additionally, CHHBC has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
CHHBC has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that CHHBC has anti-inflammatory and anti-oxidative activities, as well as anti-tumor activities. Additionally, CHHBC has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of CHHBC in laboratory experiments has a number of advantages. CHHBC is relatively easy to synthesize and can be used in a variety of applications. Additionally, CHHBC is relatively safe to use and has a low toxicity profile. However, CHHBC can be costly to synthesize and its effects can be difficult to reproduce in laboratory experiments.
Direcciones Futuras
The potential applications of CHHBC are numerous and varied. Further research is needed to explore the potential of CHHBC as an anti-inflammatory and anti-oxidative agent. Additionally, further studies are needed to investigate the effects of CHHBC on the structure and function of proteins, as well as its use as a fluorescent probe for studying the structure of biological systems. Finally, further research is needed to explore the potential of CHHBC as a substrate for enzyme-catalyzed reactions, as well as its potential use in the treatment of cancer.
Métodos De Síntesis
CHHBC can be synthesized in a variety of ways, including the use of organic synthesis, solid-phase synthesis, and enzymatic synthesis. The most common method of synthesis is the use of organic synthesis which involves the reaction of 2-cyclohexyl-2-hydroxyethyl chloride with 2,1,3-benzothiadiazole-5-carboxamide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aqueous solution of methanol at elevated temperatures.
Propiedades
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c19-14(10-4-2-1-3-5-10)9-16-15(20)11-6-7-12-13(8-11)18-21-17-12/h6-8,10,14,19H,1-5,9H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVLPCNZNZEMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CC3=NSN=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495127.png)
![ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495134.png)
![2-[2-(3-ethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495139.png)
![2-[2-(3-methoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495146.png)


![1-[4-(2-fluorophenyl)piperazin-1-yl]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol dihydrochloride](/img/structure/B6495184.png)

![ethyl 2-[3-(morpholine-4-sulfonyl)benzamido]-1,3-benzothiazole-6-carboxylate](/img/structure/B6495199.png)

![N-(4-acetamidophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495217.png)
![N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6495222.png)

